Bienvenue dans la boutique en ligne BenchChem!

Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1245807-84-4) is a heterocyclic small molecule belonging to the triazolopyrimidine class, characterized by a fused 1,2,4-triazole and pyrimidine ring system bearing a cyclopropyl group at the 7-position and an ethyl ester at the 6-position. Its molecular formula is C₁₁H₁₂N₄O₂ with a molecular weight of 232.24 g/mol.

Molecular Formula C11H12N4O2
Molecular Weight 232.243
CAS No. 1245807-84-4
Cat. No. B2695262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS1245807-84-4
Molecular FormulaC11H12N4O2
Molecular Weight232.243
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3CC3
InChIInChI=1S/C11H12N4O2/c1-2-17-10(16)8-5-12-11-13-6-14-15(11)9(8)7-3-4-7/h5-7H,2-4H2,1H3
InChIKeyGAQRFWDFNIVRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1245807-84-4): Core Identifiers and Physicochemical Baseline


Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1245807-84-4) is a heterocyclic small molecule belonging to the triazolopyrimidine class, characterized by a fused 1,2,4-triazole and pyrimidine ring system bearing a cyclopropyl group at the 7-position and an ethyl ester at the 6-position. Its molecular formula is C₁₁H₁₂N₄O₂ with a molecular weight of 232.24 g/mol . Computed properties include a LogP of 1.2 [1], a topological polar surface area (TPSA) of 69.3 Ų, 4 hydrogen bond acceptors, and 4 rotatable bonds . The compound is supplied at ≥95% purity by multiple vendors, typically stored long-term in cool, dry conditions, and is classified as harmful if swallowed with GHS07 hazard labeling (H302, H315, H319, H335) .

Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Critical Differentiation from Near Analogs


Within the [1,2,4]triazolo[1,5-a]pyrimidine family, seemingly minor structural variations—presence or absence of the cyclopropyl ring, position of the ester, or type of amine substitution—produce substantial differences in lipophilicity, conformational dynamics, and synthetic handle availability. The 7-cyclopropyl-6-ethyl ester substitution pattern creates a unique reactivity profile that cannot be replicated by the des-cyclopropyl analog (CAS 1864014-92-5), the 2-amine derivative (CAS 885949-41-7), or the 7-cyclopropyl core without the ester (CAS 866131-91-1). Class-level SAR studies on [1,2,4]triazolo[1,5-a]pyrimidines demonstrate that C7 substituent size and electronic character directly modulate ring-chain tautomerism equilibria [1], while the 6-ester provides a versatile synthetic handle for further derivatization absent in non-ester analogs [2]. These molecular differences translate into measurable physicochemical divergences that impact solubility, permeability, and downstream synthetic utility, making generic substitution scientifically invalid.

Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Head-to-Head Comparative Data for Procurement Decisions


Lipophilicity (LogP) Enhancement vs. Des-Cyclopropyl Analog

The cyclopropyl substituent at C7 significantly increases lipophilicity compared to the unsubstituted analog. The target compound has an XLogP3-AA of 1.2 [1], whereas the des-cyclopropyl analog ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1864014-92-5) has an XLogP3-AA of only -0.02 , yielding a ΔLogP of +1.22 units.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight and Physicochemical Bulk vs. Core Scaffold Without Ester

The 6-ethyl ester functionality adds significant molecular weight relative to the bare scaffold. The target compound (MW 232.24) is 72.06 Da heavier than the 7-cyclopropyl core 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 866131-91-1, MW 160.18) , reflecting the mass of the ethyl ester group.

Molecular weight Fragment-based design Lead-likeness

GHS Hazard Profile Differentiates Safe-Handling Requirements

The target compound carries a detailed GHS07 hazard classification with specific hazard statements (H302, H315, H319, H335) as documented in its SDS . In contrast, the des-cyclopropyl analog (CAS 1864014-92-5) is classified as 'Not hazardous material' for DOT/IATA transport , indicating that cyclopropyl substitution alters the toxicological profile sufficiently to trigger mandatory hazard communication.

Safety Handling GHS classification

Synthetic Handle Divergence: 6-Ester vs. 2-Amine Reactivity

The 6-ethyl ester of the target compound provides a distinct synthetic handle for hydrolysis to carboxylic acid, amidation, or transesterification, reactions unavailable to the 2-amine analog 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 885949-41-7) [1]. Class-level evidence from the fluoroquinolone-analog triazolo[1,5-a]pyrimidine-6-carboxylate series demonstrates that the 6-carboxylate group is critical for antimycobacterial activity when converted to the free acid [2].

Synthetic chemistry Derivatization Medicinal chemistry

C7 Substituent Modulates Ring-Chain Tautomerism Stability

The C7 cyclopropyl group of the target compound is expected to influence the ring-chain tautomerism equilibrium characteristic of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates. Pryadeina et al. (2008) demonstrated that 7-polyfluoroalkyl-7-hydroxy derivatives undergo solvent-dependent ring opening at the C(7)–N(8) bond, and that the size and electronic nature of the C7 substituent dictates the equilibrium position [1]. The cyclopropyl group, with its unique combination of sp²-like electronic character and steric profile, is predicted to confer intermediate ring-opening propensity distinct from both small (H, Me) and large (polyfluoroalkyl) substituents.

Tautomerism Structural stability Pro-drug design

Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Evidence-Backed Application Scenarios for Procurement


Medicinal Chemistry Hit-to-Lead: Lipophilic Core for CNS or Anti-Infective Programs

The target compound's LogP of 1.2 places it squarely in the CNS drug-like space (LogP 1–3) and oral anti-infective range, unlike the des-cyclopropyl analog (LogP -0.02) which falls below the typical permeability threshold [1]. Procurement teams advancing CNS-penetrant kinase inhibitors or antimycobacterial triazolopyrimidine libraries should prioritize this scaffold over the unsubstituted analog to avoid permeability-limited attrition. The 6-ethyl ester additionally permits late-stage hydrolysis to the carboxylic acid, a functional group known to confer antimycobacterial activity in the triazolo[1,5-a]pyrimidine-6-carboxylate series [2].

Fragment-to-Lead Libraries Requiring Cyclopropyl Conformational Constraint

The cyclopropyl ring at C7 provides conformational restriction not present in unsubstituted or methyl-substituted analogs, potentially reducing entropic penalties upon target binding. The molecular weight (232.24 Da) positions this compound at the fragment-lead boundary, making it suitable for fragment growing campaigns where the 6-ester serves as a growth vector [1]. Programs evaluating cyclopropyl-containing privileged scaffolds for P2X3 or kinase targets should select this compound over the core scaffold lacking the ester (CAS 866131-91-1) to retain the synthetic handle for SAR expansion [3].

Safety-Conscious Scale-Up with Documented Hazard Classification

Unlike the des-cyclopropyl analog which is classified as non-hazardous for transport, the target compound has a complete GHS07 hazard profile (H302, H315, H319, H335) documented in a vendor SDS [1]. Industrial procurement for multi-gram scale synthesis must incorporate this safety information for proper PPE specification, ventilation requirements, and waste handling protocols. The availability of an SDS with explicit hazard and precautionary statements [2] ensures regulatory compliance and worker safety planning from the outset, eliminating the procurement risk associated with incompletely characterized analogs.

Pro-Drug Design Leveraging Ring-Chain Tautomerism

The C7 cyclopropyl substituent is predicted to modulate the ring-chain tautomerism equilibrium of the triazolo[1,5-a]pyrimidine scaffold, as established by Pryadeina et al. (2008) for C7-substituted analogs [1]. Research programs exploring controlled-release pro-drugs or metabolite generation via heterocyclic ring opening should consider this compound as a probe for cyclopropyl-mediated stability tuning, filling a gap between the ring-opened-prone CF₃ analogs and ring-closed-stable CH₃ analogs.

Quote Request

Request a Quote for Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.